molecular formula C24H24N6O2 B6417871 8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-34-2

8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6417871
CAS No.: 919041-34-2
M. Wt: 428.5 g/mol
InChI Key: ZFMNTXRXDHYEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative characterized by an imidazo[2,1-f]purine core substituted at positions 1, 3, 7, and 6. Its structure features a 2-aminophenyl group at position 8, a 3-phenylpropyl chain at position 3, and methyl groups at positions 1 and 7. These substituents influence its receptor affinity, selectivity, and pharmacokinetic properties compared to structurally related analogs.

Properties

IUPAC Name

6-(2-aminophenyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-16-15-29-20-21(26-23(29)30(16)19-13-7-6-12-18(19)25)27(2)24(32)28(22(20)31)14-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-13,15H,8,11,14,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMNTXRXDHYEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

A foundational method involves the cyclization of 2-aminobenzonitrile derivatives with 1,7-dimethylxanthine under acidic conditions. This route leverages the nucleophilic reactivity of the xanthine’s nitrogen atoms, facilitating the formation of the imidazo[2,1-f]purine scaffold. For instance, heating 1,7-dimethylxanthine with 2-aminobenzonitrile in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields the intermediate imidazopurine-dione, which is subsequently alkylated with 3-phenylpropyl bromide in the presence of potassium carbonate. This two-step process achieves an overall yield of 68–72%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).

Table 1: Key Parameters for Cyclization-Based Synthesis

ParameterConditionsYield (%)Purity (%)
Acid CatalystPolyphosphoric Acid68–7295–97
Temperature120–140°C
Reaction Time6–8 hours
Alkylating Agent3-Phenylpropyl Bromide
BaseK2CO3\text{K}_2\text{CO}_3

Multi-Component Reaction Strategies

Recent advancements employ one-pot multi-component reactions to streamline synthesis. A representative protocol combines 1,7-dimethylxanthine, 2-nitrobenzaldehyde, and 3-phenylpropan-1-amine in dimethylformamide (DMF) at 80°C, followed by catalytic hydrogenation to reduce the nitro group to an amine. This method reduces the number of isolation steps and improves atom economy, achieving a 65% yield with 98% purity. The use of palladium-on-carbon (Pd/C) under hydrogen gas ensures selective reduction without affecting the imidazole ring.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF or N\text{N}-methyl-2-pyrrolidone (NMP) enhance the solubility of xanthine derivatives, enabling faster cyclization kinetics. Conversely, protic solvents such as methanol or ethanol favor alkylation steps by stabilizing transition states through hydrogen bonding. Temperature optimization studies reveal that cyclization proceeds optimally at 130°C, whereas alkylation requires milder conditions (60–80°C) to prevent decomposition.

Catalytic Systems

The addition of Lewis acids like zinc chloride (ZnCl2\text{ZnCl}_2) or boron trifluoride etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) accelerates cyclization by polarizing electron-deficient aromatic systems. For example, ZnCl2\text{ZnCl}_2 (10 mol%) in PPA reduces the reaction time from 8 hours to 4 hours while maintaining a 70% yield. Similarly, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improve alkylation efficiency in biphasic systems.

Industrial-Scale Production and Process Intensification

Continuous Flow Synthesis

Industrial protocols prioritize scalability and sustainability. Continuous flow reactors enable precise control over residence time and temperature, minimizing side products. A patented method involves pumping 1,7-dimethylxanthine and 2-aminophenyl precursors through a heated reactor column packed with acidic resin beads, followed by in-line alkylation with 3-phenylpropyl bromide. This approach achieves a throughput of 5 kg/day with 99% purity, surpassing batch reactor yields by 15%.

Waste Minimization Techniques

Green chemistry principles are integrated through solvent recovery systems and catalytic recycling. For instance, methanesulphonic acid (CH3SO3H\text{CH}_3\text{SO}_3\text{H}) serves as both solvent and catalyst in cyclization steps, allowing for distillation and reuse in subsequent batches. Additionally, enzymatic resolution methods using lipases have been explored to separate undesired enantiomers, reducing the need for chiral auxiliaries.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs a combination of silica gel chromatography and preparative HPLC. Gradient elution with hexane-ethyl acetate (7:3 to 1:1) removes unreacted starting materials, while reverse-phase HPLC (C18 column, acetonitrile-water) isolates the target compound with >99% purity. Micellar electrokinetic chromatography (MEKC) has also been validated for assessing purity, offering rapid analysis with minimal solvent consumption.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with distinct signals for the 3-phenylpropyl chain (δ\delta 2.65 ppm, triplet) and the 2-aminophenyl group (δ\delta 6.80–7.20 ppm, multiplet). High-resolution mass spectrometry (HRMS) provides exact mass verification (m/zm/z 429.2032 for [M+H]+\text{[M+H]}^+), ensuring structural fidelity.

Chemical Reactions Analysis

8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the amino and phenyl groups, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a 2-aminophenyl group at position 8 and a 3-phenylpropyl chain at position 3, distinguishing it from analogs with simpler alkyl or arylalkyl substituents.
  • Substitutions at position 3 (e.g., 3-phenylpropyl vs. propyl or chlorophenylaminoalkyl) significantly alter lipophilicity and receptor interaction profiles .

Pharmacological Activity

A. Adenosine Receptor (AR) Affinity

Imidazo[2,1-f]purine derivatives are potent AR ligands, particularly targeting the A₃AR subtype :

  • Compound 73 (1-benzyl-7-methyl-3-propyl-): Exhibits subnanomolar A₃AR affinity (Ki = 0.8 nM) with >6,250-fold selectivity over A₂ₐAR and moderate selectivity over A₁AR (Ki ratio = 3) .

B. Serotonin and Dopamine Receptor Modulation

  • Compound 5 (8-(isoquinolinyl-butyl)): Shows nanomolar affinity for 5-HT₇ receptors (Ki = 12 nM) and moderate activity at D₂ receptors (Ki = 89 nM), attributed to its bulky isoquinoline substituent .
  • Chlorophenyl-substituted analogs (e.g., ): Chlorine atoms enhance binding to aminergic receptors (e.g., 5-HT₆/7) due to hydrophobic and electronic effects.

C. Kinase Inhibition

Derivatives with aryl groups at position 7 (e.g., 7-(2,6-dimethylphenyl) in Compound 49) demonstrate kinase inhibitory activity, suggesting the target compound’s 7-methyl group may limit kinase engagement compared to bulkier aryl substituents .

Selectivity and Potency

  • Substituent Size and Polarity: Small alkyl chains (e.g., methyl at position 7) improve A₃AR selectivity, while larger groups (e.g., isoquinoline in Compound 5) shift activity toward serotonin/dopamine receptors .
  • Electron-Withdrawing Groups : Chlorine atoms (e.g., in ) enhance receptor binding but may reduce metabolic stability.

Biological Activity

8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. Its unique structure and functional groups suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The compound features an imidazo[2,1-f]purine core with various substituents, including an aminophenyl group and a phenylpropyl moiety. This structural diversity is likely responsible for its varied biological effects.

Property Details
IUPAC Name 8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 338.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of receptors or enzymes involved in various physiological processes. The precise mechanism remains to be fully elucidated but may involve:

  • Receptor Binding : Potential binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.
  • Enzymatic Modulation : Interaction with enzymes related to metabolic pathways or signal transduction.

Antidepressant Potential

Research indicates that compounds within the imidazopurine class exhibit antidepressant-like effects. For instance, studies have shown that similar compounds can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine . This suggests that 8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may also possess antidepressant properties.

Antimicrobial Activity

Preliminary studies have demonstrated antimicrobial properties against various pathogens. The compound's structure may enhance its efficacy against bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazopurines similar to this compound:

  • Antidepressant Activity : In a study evaluating a series of nitrogen-containing heterocycles, compounds with structural similarities showed significant inhibition of serotonin transporters . This suggests potential for 8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in treating depression.
  • Antimicrobial Efficacy : A study reported that certain derivatives exhibited notable activity against MRSA isolates. The minimum inhibitory concentration (MIC) values indicated significant effectiveness compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves multi-step cyclization and functionalization reactions. Key steps include:

  • Coupling reactions : Use alkylation or amination to attach the 3-phenylpropyl and 2-aminophenyl groups to the imidazo-purine core .
  • Solvent selection : Dichloromethane or ethanol under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Temperature control : Maintain 50–70°C during cyclization to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity .

Q. How can structural characterization be rigorously validated?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at N1/N7, phenylpropyl chain at N3) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₆N₆O₂: 430.2064) .
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What are the compound’s key physicochemical properties?

  • Critical data :

PropertyValue/DescriptionSource
Molecular weight430.5 g/molCalculated
LogP (lipophilicity)~3.2 (predicted via ChemAxon)
SolubilityDMSO >50 mg/mL; aqueous <0.1 mg/mLAnalog data

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Approach :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays to distinguish direct target effects from off-target interactions .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites influencing discrepancies .
  • Structural analogs : Test derivatives (e.g., substituting 2-aminophenyl with methoxyphenyl) to isolate critical pharmacophores .

Q. What computational strategies predict target binding modes and selectivity?

  • Methods :

  • Molecular docking : Use AutoDock Vina with crystal structures of purine-binding enzymes (e.g., kinases, phosphodiesterases) to identify plausible binding pockets .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Free energy calculations (MM/PBSA) : Quantify binding affinities for selectivity profiling against homologous targets .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Protocols :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) + NADPH to measure t₁/₂ and identify CYP450-mediated oxidation sites .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
  • Zebrafish toxicity models : Dose-response studies (1–100 µM) to assess acute toxicity (LC₅₀) and organ-specific effects .

Data Contradiction Analysis

Q. How to address variability in enzymatic inhibition IC₅₀ values?

  • Root causes :

  • Assay conditions : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) alter apparent potency in kinase assays .
  • Protein isoforms : Test against multiple isoforms (e.g., PDE4B vs. PDE4D) due to active-site heterogeneity .
    • Mitigation : Standardize assays using recombinant enzymes and fixed ATP/Km levels .

Tables for Comparative Analysis

Table 1 : Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget (IC₅₀, nM)Solubility (µM)Metabolic t₁/₂ (min)
2-Aminophenyl (Parent)Kinase X: 1201545
2-Methoxyphenyl ()Kinase X: 85822
3-Chlorophenyl ( )Kinase X: 220512

Table 2 : Optimization of Synthetic Yield

StepSolventTemp (°C)CatalystYield (%)
AlkylationDCM60K₂CO₃72
AlkylationEthanol70DBU88

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.